molecular formula C16H16O2 B129655 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one CAS No. 6966-21-8

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one

Cat. No. B129655
Key on ui cas rn: 6966-21-8
M. Wt: 240.3 g/mol
InChI Key: YOUWVLSTAZVPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04536516

Procedure details

4-(β-Dimethylaminoethoxy)-α-ethyldesoxybenzoin (b.p. 162° C./0.075 mm.) may be obtained from α-ethyl-4-hydroxydesoxybenzoin by an analogous procedure to that described below for the preparation of 4-(β-dimethylaminoethoxy)-α-methyldesoxybenzoin, and α-ethyl-4-hydroxydesoxybenzoin itself (m.p. 122°-124° C.) may be obtained from α-ethyl-4-methoxydesoxybenzoin by an analogous procedure to that described below for the preparation of 4-hydroxy-α-methyldesoxybenzoin.
Name
4-(β-dimethylaminoethoxy)-α-methyldesoxybenzoin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH:14]([CH3:21])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:13])=[CH:8][CH:7]=1.[CH2:23](C(C1C=CC=CC=1)C(=O)C1C=CC(O)=CC=1)C>>[CH2:21]([CH:14]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:12](=[O:13])[C:9]1[CH:10]=[CH:11][C:6]([O:5][CH3:4])=[CH:7][CH:8]=1)[CH3:23]

Inputs

Step One
Name
4-(β-dimethylaminoethoxy)-α-methyldesoxybenzoin
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCOC1=CC=C(C=C1)C(=O)C(C1=CC=CC=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(C1=CC=C(C=C1)O)=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(C1=CC=C(C=C1)OC)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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